2-Hydroxyquinolizinium
Description
2-Hydroxyquinolizinium is a cationic heterocyclic compound characterized by a quinolizinium core with a hydroxyl substituent at the 2-position. It is synthesized via dehydrohalogenation of 1-oxo-1,2,3,4-tetrahydroquinolizinium bromide, yielding stable salts that exhibit unique electronic and chemical properties due to delocalized charges within the aromatic system . Upon treatment with mild bases like potassium carbonate, this compound salts undergo deprotonation to form 2-quinolizone, a neutral covalent structure resembling pyridones in reactivity .
The compound’s acidity and reactivity are influenced by the hydroxyl group’s position. For instance, this compound salts are less acidic than their 4-hydroxy analogs but more reactive than phenolic derivatives like 8-hydroxyquinoline .
Properties
Molecular Formula |
C9H8NO+ |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
quinolizin-5-ium-2-ol |
InChI |
InChI=1S/C9H7NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h1-7H/p+1 |
InChI Key |
DGCWHOHVNONFSD-UHFFFAOYSA-O |
SMILES |
C1=CC=[N+]2C=CC(=CC2=C1)O |
Canonical SMILES |
C1=CC=[N+]2C=CC(=CC2=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 1-Hydroxy- and 4-Hydroxyquinolizinium
- Acidity: 4-Hydroxyquinolizinium: The most acidic isomer, readily losing HBr to form 4-quinolizone even under mild conditions . 2-Hydroxyquinolizinium: Moderately acidic, requiring stronger bases (e.g., K₂CO₃) for deprotonation to 2-quinolizone .
- Reactivity: this compound: Behaves as a weak phenol, participating in coupling reactions with diazonium salts. Its quinolizone form shows nucleophilic reactivity akin to 2-pyridone . 4-Quinolizone: Highly stable due to aromatic resonance stabilization, making it less reactive than 2-quinolizone .
Table 1: Comparative Properties of Hydroxyquinolizinium Isomers
Comparison with 8-Hydroxyquinoline
8-Hydroxyquinoline (oxine) is a widely used chelating agent with a hydroxyl group at the 8-position of a quinoline ring. Unlike this compound, oxine is neutral and forms stable complexes with metal ions (e.g., Al³⁺, Fe³⁺) . Key differences include:
- Acidity: Oxine has a pKa of ~9.9, slightly lower than this compound, reflecting weaker acidity .
- Applications: Oxine is utilized in analytical chemistry and supramolecular assembly, whereas this compound derivatives are explored for their zwitterionic behavior in organic synthesis .
Substituent Effects in Related Compounds
Substituents at the 2-position of dihydroimidazoquinolines significantly alter physical and chemical properties. For example:
- 2-Hydroxymethyl- : Melting point = 103°C, similar to 2-hydroxy derivatives .
- 2-Mercapto- : Higher nucleophilicity due to the thiol group, enabling metal coordination .
Table 2: Substituent Effects in 2-Substituted Dihydroimidazoquinolines
| Substituent | Melting Point (°C) | Notable Reactivity | Reference |
|---|---|---|---|
| 2-Hydroxy- | 103 | Phenolic coupling | |
| 2-Mercapto- | 99 | Thiol-metal interactions | |
| 2-Methyl- | 96 | Steric hindrance effects |
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